N-(3,4-difluorophenyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
説明
特性
IUPAC Name |
N-(3,4-difluorophenyl)-2-[3-methyl-5-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O3/c1-11-8-15(17(25)22-4-6-26-7-5-22)23(21-11)10-16(24)20-12-2-3-13(18)14(19)9-12/h2-3,8-9H,4-7,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBJIDSWZRRZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCOCC2)CC(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3,4-difluorophenyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article will delve into the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(3,4-difluorophenyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is C17H18F2N4O3, with a molecular weight of 364.353 g/mol. The structure features a difluorophenyl group, a morpholine moiety, and a pyrazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18F2N4O3 |
| Molecular Weight | 364.353 g/mol |
| CAS Number | 1172077-44-9 |
| Purity | ≥95% |
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3,4-difluorophenyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications in the pyrazole structure have been shown to enhance activity against specific targets such as NTRK kinases.
Case Study: Inhibition of NTRK Kinases
A comparative analysis of several pyrazole derivatives revealed that compounds featuring a morpholine carbonyl group demonstrated IC50 values as low as 10 nM against NTRK1, indicating potent inhibitory effects. The introduction of fluorine atoms in the aromatic rings further improved these values by enhancing binding affinity due to increased hydrophobic interactions .
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of substituents on the pyrazole and phenyl rings. For instance:
- Fluorine Substitution : The presence of fluorine at the 3 and 4 positions on the phenyl ring significantly increases biological activity.
- Morpholine Group : The morpholine moiety contributes to improved solubility and bioavailability, which are crucial for therapeutic efficacy.
- Carboxamide Linkage : The carboxamide group is essential for maintaining the structural integrity necessary for receptor binding.
Summary of Biological Activities
類似化合物との比較
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Fluorinated Aromatic Substituents
Table 1: Structural and Functional Comparison
Key Observations :
- The target compound distinguishes itself through the 3,4-difluorophenyl group, which introduces steric and electronic differences compared to mono-fluorinated analogs (e.g., Compound 1 or N-(4-fluorophenethyl)- derivatives). The dual fluorine atoms may enhance lipophilicity and receptor binding compared to single-halogenated variants .
- The morpholine-4-carbonyl group in the target compound is absent in ’s dihydropyrazoles, which instead feature simpler substituents like aldehydes or ketones. Morpholine derivatives are known to improve pharmacokinetic profiles by modulating solubility and reducing metabolic degradation .
Pyrazolo-Pyrimidine and Fused Heterocyclic Analogs
Table 2: Complex Heterocyclic Derivatives
Key Observations :
- However, increased molecular complexity may reduce synthetic accessibility .
- The bis-difluoromethyl pyrazole in highlights the role of multiple fluorinated groups in enhancing metabolic stability and potency. The target compound’s single difluorophenyl group may offer a balance between lipophilicity and synthetic feasibility .
Substituent Effects on Physicochemical Properties
- Fluorination Patterns : Compounds with 4-fluorophenyl groups (e.g., ’s derivatives) exhibit lower steric hindrance than the target’s 3,4-difluorophenyl group, which may influence binding pocket interactions .
- Morpholine vs. Sulfonyl Groups: The morpholine-4-carbonyl group in the target compound contrasts with sulfonyl-containing analogs (e.g., ).
- Molecular Weight and Solubility : The target compound (~MW 375 g/mol) is smaller than fused heterocycles like ’s derivative (MW >500 g/mol), suggesting better bioavailability and oral absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
